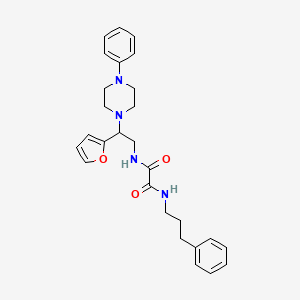
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide, also known as FPhP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and development. FPhP is a synthetic compound that is commonly used as a research tool for the study of various biological processes.
作用機序
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide acts as a dopamine receptor agonist, meaning that it binds to dopamine receptors and activates them. This leads to an increase in dopamine levels in the brain, which can have various effects on the body.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects on the body. It has been found to increase dopamine levels in the brain, which can lead to increased motivation and reward-seeking behavior. This compound has also been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
実験室実験の利点と制限
One of the main advantages of using N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide in lab experiments is its high affinity for dopamine receptors, making it a useful tool for studying the role of dopamine in various biological processes. However, this compound has limitations in terms of its specificity, as it can also bind to other receptors in the brain, leading to potential off-target effects.
将来の方向性
There are several potential future directions for research involving N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide. One area of interest is the potential use of this compound as a treatment for anxiety and depression, as it has been found to have anxiolytic and antidepressant effects in animal studies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on other neurotransmitter systems in the brain.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research and development. It has been found to have a high affinity for dopamine receptors and has been used as a tool for studying various biological processes. While this compound has limitations in terms of its specificity, it has several potential future directions for research, including its potential use as a treatment for anxiety and depression.
合成法
The synthesis of N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide involves the reaction of 2-(furan-2-yl) ethylamine with 4-phenylpiperazine in the presence of a coupling agent. The resulting intermediate is then reacted with 3-phenylpropionyl chloride to form the final product, this compound.
科学的研究の応用
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide has been widely used in scientific research as a tool for studying various biological processes. It has been found to have a high affinity for dopamine receptors and has been used to study the role of dopamine in various physiological processes.
特性
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3/c32-26(28-15-7-11-22-9-3-1-4-10-22)27(33)29-21-24(25-14-8-20-34-25)31-18-16-30(17-19-31)23-12-5-2-6-13-23/h1-6,8-10,12-14,20,24H,7,11,15-19,21H2,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWXNTWKLQQVEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCCCC3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}propanamide](/img/structure/B2879417.png)


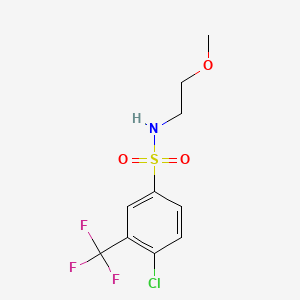
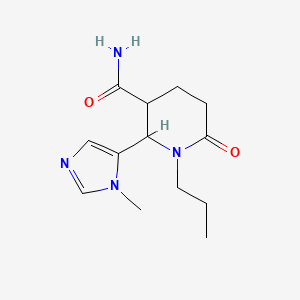
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2879426.png)
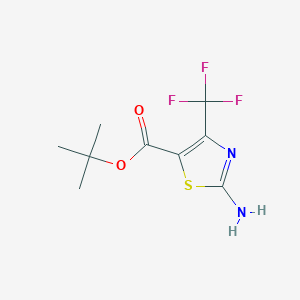

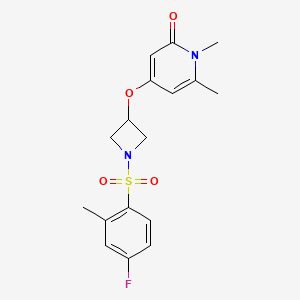
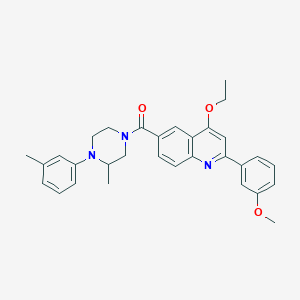

![ethyl 2-(2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2879438.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2879439.png)
